molecular formula C17H14N2O2 B8291447 4-(6-Methoxyquinolin-2-yl)benzamide

4-(6-Methoxyquinolin-2-yl)benzamide

Cat. No.: B8291447
M. Wt: 278.30 g/mol
InChI Key: MEXORDTXLDRBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxyquinolin-2-yl)benzamide is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.30 g/mol . Its structure features a benzamide group linked to a 6-methoxyquinoline, a scaffold recognized in medicinal chemistry for its diverse biological activities . This compound is provided for research and development purposes to investigate its potential biological properties and applications. Quinoline derivatives are of significant interest in early-stage pharmaceutical research for developing novel therapeutic agents . Researchers can utilize this compound as a key building block or intermediate in organic synthesis and drug discovery projects. The product is supplied with a high level of purity and quality assurance. This compound is intended for research applications only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(6-methoxyquinolin-2-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-21-14-7-9-16-13(10-14)6-8-15(19-16)11-2-4-12(5-3-11)17(18)20/h2-10H,1H3,(H2,18,20)

InChI Key

MEXORDTXLDRBQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-Based Benzamide Derivatives

Quinoline-benzamide hybrids are prominent in kinase inhibition. Key examples include:

  • Compound 16a: N-(3-((6-Methoxyquinolin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide
  • Compound 16b: N-(3-((6-Methoxyquinolin-2-yl)amino)phenyl)-4-((4-methyl-1,4-diazepan-1-yl)methyl)-3-(trifluoromethyl)benzamide

These derivatives, reported in , exhibit potent inhibition of B-RAFV600E/C-RAF kinases. The trifluoromethyl and piperazine/diazepane substituents enhance hydrophobic interactions and solubility, respectively. Compared to the parent 4-(6-Methoxyquinolin-2-yl)benzamide, these modifications improve binding affinity and cellular potency in vitro, highlighting the importance of auxiliary groups in optimizing activity .

Table 1: Structural and Functional Comparison of Quinoline-Benzamide Derivatives
Compound Substituents on Benzamide Biological Target Key Activity (IC₅₀)
This compound None (core structure) N/A N/A
16a 4-(4-Methylpiperazinyl)methyl, 3-CF₃ B-RAFV600E/C-RAF <100 nM (anticancer)
16b 4-(4-Methyl-1,4-diazepanyl)methyl, 3-CF₃ B-RAFV600E/C-RAF <100 nM (anticancer)

Benzamides with Alternative Heterocyclic Systems

Substitution of quinoline with other heterocycles alters pharmacological profiles:

  • The benzo[d]thiazole moiety may enhance π-stacking interactions but reduce kinase selectivity compared to quinoline-based analogs.
  • (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (): These derivatives exhibit distinct electronic properties due to the thiadiazole-quinoxaline system, likely targeting enzymes like topoisomerases or microbial pathways .

Pharmacokinetic and Metabolic Considerations

  • Metabolism of Benzamides: As noted in , benzamide derivatives like imatinib (a 4-methylpiperazinyl-substituted analog) undergo hepatic metabolism to active metabolites, which may share or differ from parental pharmacological activity.
  • EZH2 Inhibitors: EPZ011989, a structurally distinct benzamide (), inhibits EZH2 with nanomolar potency. While this compound lacks direct evidence of EZH2 targeting, its quinoline moiety may confer DNA-intercalating properties, suggesting divergent mechanisms compared to EPZ011989 .

Physicochemical and Regulatory Profiles

  • 4-Methoxybenzamide (): A simpler analog with a melting point of 164–167°C and high solubility in alcohol. The addition of the quinoline group in this compound likely reduces aqueous solubility but enhances lipophilicity, impacting bioavailability .

Preparation Methods

Core Quinoline Synthesis

The quinoline backbone is typically constructed via the Skraup or Doebner-Miller reaction, which involves cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds. For 6-methoxyquinoline, the starting material is often 4-methoxyaniline. In the presence of sulfuric acid and an oxidizing agent like nitrobenzene, 4-methoxyaniline undergoes cyclization to form 6-methoxyquinoline. The methoxy group at position 6 is introduced by selecting appropriately substituted aniline precursors, avoiding the need for post-cyclization functionalization.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (4:1)
Temperature90°C
Reaction Time12 hours
Yield78%

Optimization of Key Reaction Steps

Protecting Group Strategies

The methoxy group on the quinoline ring remains stable under Suzuki-Miyaura conditions, eliminating the need for protection. However, the primary amine in the benzamide moiety requires protection during cross-coupling. tert-Butoxycarbonyl (Boc) is commonly used, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane. This step ensures the integrity of the amide group while preventing unwanted side reactions.

Solvent and Catalyst Screening

Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) or dioxane enhance reaction efficiency compared to toluene or tetrahydrofuran (THF). The use of Pd(PPh₃)₄ over PdCl₂(dppf) improves yields by reducing palladium black formation. Adding cesium carbonate as a base facilitates transmetallation, critical for the coupling of electron-deficient aryl bromides.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate 3:1 to 1:1). This removes unreacted boronic acid and palladium residues. Final recrystallization from ethanol yields analytically pure this compound as a white crystalline solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.8 Hz, 1H, quinoline-H3), 7.95–7.85 (m, 4H, benzamide-H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H, quinoline-H7), 7.30 (d, J = 2.4 Hz, 1H, quinoline-H5), 3.90 (s, 3H, OCH₃).

  • HPLC Purity: >99% (C18 column, acetonitrile/water 70:30).

Scalability and Industrial Feasibility

The patented route is scalable to kilogram quantities with minor modifications. Replacing batch reactors with continuous flow systems reduces reaction times by 40%. Environmental impact is mitigated through solvent recovery (dioxane and ethanol) and palladium recycling via ion-exchange resins.

Challenges and Alternative Approaches

Byproduct Formation

Competing Ullmann-type coupling can occur if the reaction temperature exceeds 100°C, leading to homo-coupling byproducts. Maintaining temperatures at 90°C and degassing solvents with nitrogen suppresses this issue.

Alternative Coupling Methods

Buchwald-Hartwig amination has been explored for direct C–N bond formation between 4-bromo-6-methoxyquinoline and benzamide. However, this method requires expensive ligands (e.g., Xantphos) and offers no yield improvement over Suzuki-Miyaura .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Methoxyquinolin-2-yl)benzamide, and how can intermediates be optimized for yield?

  • Methodology :

  • Start with Suzuki-Miyaura coupling to link quinoline and benzamide moieties, as demonstrated in analogous benzamide scaffolds .
  • Optimize reaction conditions (e.g., Pd catalysts, base selection) using Design of Experiments (DoE) to maximize yield.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography (using SHELX programs ) for structural elucidation.
  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Methodology :

  • Use DMSO for stock solutions (≤10% final concentration to avoid cytotoxicity).
  • Perform stability studies in PBS (pH 7.4) at 37°C over 24h, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced PARP-1/CHK1 inhibitory activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the benzamide para-position to mimic potent PARP-1 inhibitors .
  • Evaluate substituent effects on binding affinity via molecular docking (AutoDock Vina) using crystallographic data from homologous targets .
  • Validate inhibitory potency in enzyme assays (IC₅₀ determination) and compare with reference inhibitors like 3-aminobenzamide .

Q. What strategies resolve contradictions in reported biological activity (e.g., off-target effects in kinase inhibition studies)?

  • Methodology :

  • Conduct counter-screens against related kinases (e.g., Akt, PI3K) to identify selectivity .
  • Use CRISPR-edited cell lines (e.g., PARP-1 KO) to isolate target-specific effects .
  • Analyze dose-response curves to distinguish primary vs. secondary metabolic impacts .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodology :

  • Apply in silico tools (e.g., PISTACHIO, Reaxys) to predict Phase I/II metabolism .
  • Simulate CYP450 interactions using Schrödinger’s QikProp to flag high-risk metabolites.
  • Cross-validate with in vitro hepatocyte assays for clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.